Fibrinopeptide A is a 16-amino acid peptide derived from the cleavage of fibrinogen, a key protein in the coagulation cascade. It is released during the conversion of fibrinogen to fibrin by the enzyme thrombin, playing a critical role in blood clot formation. Fibrinopeptide A, along with fibrinopeptide B, exposes the E domain of fibrinogen, facilitating the subsequent polymerization of fibrin monomers into a stable blood clot. Its levels in plasma serve as important biomarkers for various thrombotic conditions, including disseminated intravascular coagulation and acute coronary thrombosis .
Fibrinopeptide A is sourced from human fibrinogen, which is a dimeric glycoprotein composed of three pairs of polypeptide chains: Aα, Bβ, and γ. The peptide is classified as a fragment of fibrinogen and is categorized under coagulation factors due to its direct involvement in the hemostatic process. The molecular weight of fibrinopeptide A is approximately 1540 Da .
Fibrinopeptide A can be synthesized using solid-phase peptide synthesis techniques. One notable method involves the use of N-Tyrosyl fibrinopeptide A, which is synthesized and subsequently iodinated to create radiolabeled variants for immunoassays. This method allows for the measurement of very low concentrations of fibrinopeptide A in biological samples .
Fibrinopeptide A consists of a specific sequence of amino acids that contributes to its function in coagulation. The sequence can be represented as:
The molecular formula is , with a CAS number of 25422-31-5 . The short half-life of approximately 3 to 5 minutes in plasma reflects its rapid turnover during thrombotic events .
Fibrinopeptide A is primarily involved in the enzymatic cleavage reactions mediated by thrombin. The reaction can be summarized as follows:
This reaction is crucial for initiating clot formation and is characterized by the rapid release of fibrinopeptide A compared to the delayed release of fibrinopeptide B during coagulation .
The mechanism by which fibrinopeptide A exerts its functions involves several steps:
Relevant data indicate that elevated levels of fibrinopeptide A are associated with various thrombotic disorders, making it a valuable biomarker for clinical diagnostics .
Fibrinopeptide A has several scientific applications:
Fibrinopeptide A (FPA) is a 16-residue polypeptide (molecular weight: 1,536 Da) cleaved from the N-terminus of fibrinogen's Aα chain during thrombin-mediated activation. Its conserved amino acid sequence is: Ala-Asp-Ser-Gly-Glu-Gly-Asp-Phe-Leu-Ala-Glu-Gly-Gly-Gly-Val-Arg. This sequence features critical functional motifs:
Post-translational modifications (PTMs) significantly modulate FPA functionality:
Table 1: Key Residues and Modifications in Fibrinopeptide A
Position | Residue | Functional Role | Modification Impact |
---|---|---|---|
1 | Ala | N-terminal stability | Acetylation alters charge |
3 | Ser | PTM site | Phosphorylation delays thrombin cleavage |
8 | Met | Hydrophobic core | Oxidation promotes compact clots |
16 | Arg | Thrombin cleavage site | Glycation reduces cleavage efficiency |
17 | Gly | Post-cleavage N-terminus | Knob 'A' exposure |
Thrombin cleaves FPA via a two-step mechanism governed by exosite interactions and substrate dynamics:
Exosite I Binding:Thrombin anchors to fibrinogen's central E domain via exosite I (residues Tyr76, Arg77A, Lys110), positioning its catalytic site near Arg16. Mutations in exosite I reduce cleavage efficiency by >90% [3] [7]. This docking induces conformational strain in the Aα chain, priming Arg16-Gly17 for proteolysis [4] [7].
Cleavage Kinetics and Specificity:
Table 2: Kinetic Parameters of Thrombin-Mediated FPA Release
Parameter | Value | Significance |
---|---|---|
K~m~ | 3.16 μM | Substrate affinity |
k~cat~ | 25 s⁻¹ | Catalytic rate |
Thrombin-FPA half-life | <1 sec | Rapid initiation of clotting |
Na⁺-dependence | 23x rate increase | Allosteric regulation |
FPA release triggers a cascade of structural transitions essential for fibrin network assembly:
Protofibril Initiation:
Lateral Aggregation and Network Assembly:
Table 3: Fibrin Clot Morphology Driven by FPA Release Dynamics
Condition | Fiber Diameter | Branching Frequency | Permeability |
---|---|---|---|
Normal FPA release | 110±15 nm | Intermediate | Low |
Delayed FPA cleavage | 160±20 nm | Low | High |
Surface-adsorbed (end-on) | 85±12 nm | High | Very low |
Oxidized FPA | 95±10 nm | High | Low |
CAS No.: 53938-08-2
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.: